molecular formula C27H26F3N5O2S B11610179 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine

4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine

Cat. No.: B11610179
M. Wt: 541.6 g/mol
InChI Key: MGXBUWGPFOVJHI-UHFFFAOYSA-N
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Description

4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazinamine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine typically involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the piperazine derivative: This involves the reaction of 4-methylpiperazine with sulfonyl chloride to form 4-methyl-1-piperazinyl sulfonyl chloride.

    Coupling with phenyl derivatives: The piperazine derivative is then coupled with 4-methyl-3-nitrophenyl to form the intermediate compound.

    Reduction and coupling with phthalazinone: The nitro group is reduced to an amine, which is then coupled with 3-(trifluoromethyl)phenylphthalazinone to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of therapeutic agents, particularly for targeting specific enzymes or receptors in the body.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
  • 4-((4-Methylpiperazin-1-yl)sulfonyl)aniline
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl

Uniqueness

4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is unique due to its specific structural features, such as the presence of both piperazine and phthalazinone moieties, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H26F3N5O2S

Molecular Weight

541.6 g/mol

IUPAC Name

4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine

InChI

InChI=1S/C27H26F3N5O2S/c1-18-10-11-19(16-24(18)38(36,37)35-14-12-34(2)13-15-35)25-22-8-3-4-9-23(22)26(33-32-25)31-21-7-5-6-20(17-21)27(28,29)30/h3-11,16-17H,12-15H2,1-2H3,(H,31,33)

InChI Key

MGXBUWGPFOVJHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F)S(=O)(=O)N5CCN(CC5)C

Origin of Product

United States

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